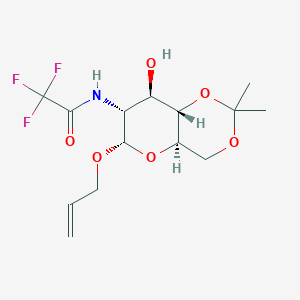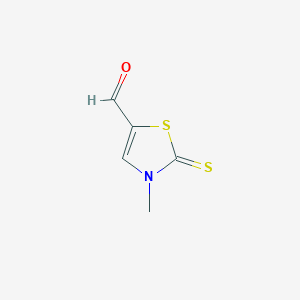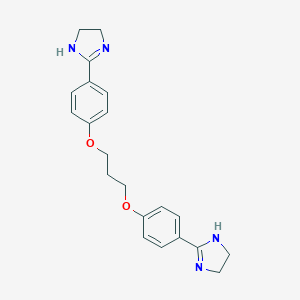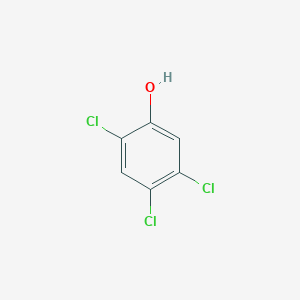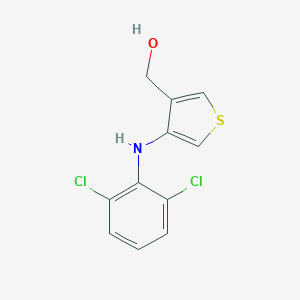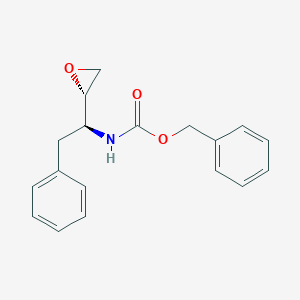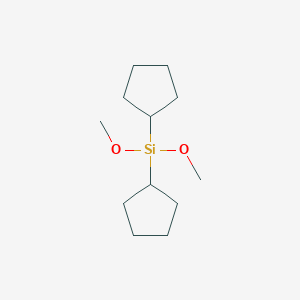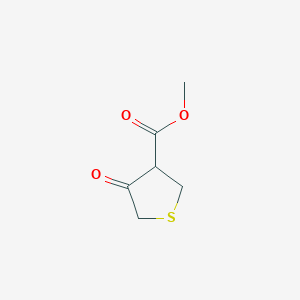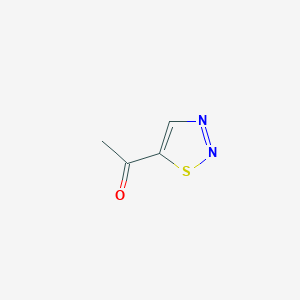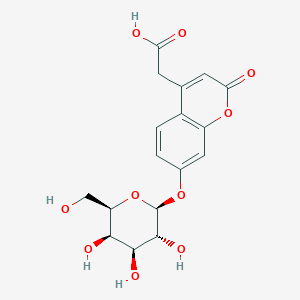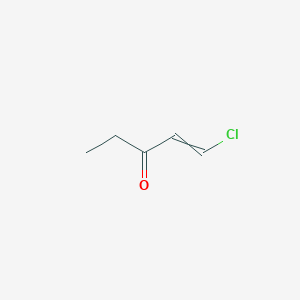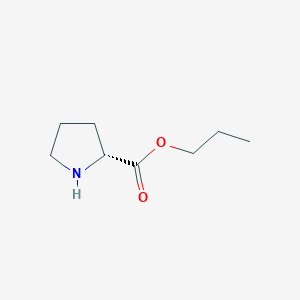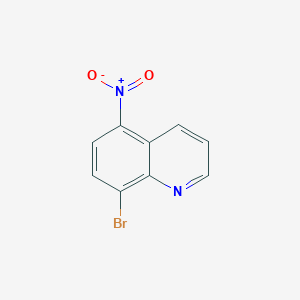![molecular formula C10H14O B144439 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) CAS No. 136577-69-0](/img/structure/B144439.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI). One potential direction is the development of new synthetic methods for the compound, which may lead to more cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) involves several steps. The starting materials are 2-ethylcyclopentanone and formaldehyde, which undergo a condensation reaction to form the intermediate. This intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
136577-69-0 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,2S,4R)-2-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
QOZQBVVQOKPJLC-KXUCPTDWSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O |
SMILES |
CCC1(CC2CC1C=C2)C=O |
Kanonische SMILES |
CCC1(CC2CC1C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




